N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide
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Overview
Description
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide is a small molecule compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its pyrrolidine-based structure, which includes a thiophene and isonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the double reductive amination reaction, which has been used to develop various polyhydroxylated pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and thiophene moiety likely play crucial roles in its binding to target proteins or enzymes, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-based molecules, such as:
Uniqueness
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide is unique due to its specific combination of a thiophene and isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(13-1-5-16-6-2-13)17-14-3-7-18(10-14)9-12-4-8-20-11-12/h1-2,4-6,8,11,14H,3,7,9-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKKNOLJQUPLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.